molecular formula C12H12N2O6S B2994656 5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid CAS No. 1039976-51-6

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid

Cat. No.: B2994656
CAS No.: 1039976-51-6
M. Wt: 312.3
InChI Key: LGSOAWZGHIQCEJ-UHFFFAOYSA-N
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Description

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: is a complex organic compound that features a sulfonamide group attached to an isoxazole ring, which is further connected to a hydroxybenzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.

    Sulfonation: The isoxazole ring is then sulfonated using a sulfonating agent such as chlorosulfonic acid.

    Coupling with Hydroxybenzoic Acid: The sulfonated isoxazole is then coupled with 2-hydroxybenzoic acid under appropriate conditions to form the final compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group under strong oxidizing conditions.

    Reduction: The sulfonamide group can be reduced to an amine under reducing conditions.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Reagents such as halogens (e.g., bromine) or nitrating agents (e.g., nitric acid).

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to inhibit enzymes or receptors. The hydroxybenzoic acid moiety can also participate in hydrogen bonding and other interactions, enhancing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

5-(3,5-Dimethylisoxazole-4-sulfonamido)-2-hydroxybenzoic acid: can be compared with other similar compounds, such as:

These compounds share similar structural features but differ in the position or nature of substituents, which can affect their chemical reactivity and biological activity. The unique combination of the isoxazole ring, sulfonamide group, and hydroxybenzoic acid moiety in This compound makes it distinct and valuable for specific applications.

Properties

IUPAC Name

5-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonylamino]-2-hydroxybenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N2O6S/c1-6-11(7(2)20-13-6)21(18,19)14-8-3-4-10(15)9(5-8)12(16)17/h3-5,14-15H,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LGSOAWZGHIQCEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)S(=O)(=O)NC2=CC(=C(C=C2)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

312.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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